Cas no 17070-97-2 (2-Bromo-4-ethyl-1-methylbenzene)

2-Bromo-4-ethyl-1-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-4-ethyl-1-methylbenzene
- 17070-97-2
- AS-77644
- D93128
- EN300-329621
- SCHEMBL10257025
- 2-Bromo-4-ethyl-1-methylbenzene
-
- MDL: MFCD22491032
- インチ: 1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
- InChIKey: AKZQNPQRQREPBF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C)CC
計算された属性
- 精确分子量: 198.00441g/mol
- 同位素质量: 198.00441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.8
- トポロジー分子極性表面積: 0
2-Bromo-4-ethyl-1-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329621-1.0g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-329621-2.5g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 2.5g |
$1509.0 | 2023-09-04 | ||
Enamine | EN300-329621-0.5g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 0.5g |
$739.0 | 2023-09-04 | ||
Enamine | EN300-329621-0.1g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 0.1g |
$678.0 | 2023-09-04 | ||
Enamine | EN300-329621-0.25g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 0.25g |
$708.0 | 2023-09-04 | ||
Enamine | EN300-329621-10g |
2-bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 10g |
$3315.0 | 2023-09-04 | ||
eNovation Chemicals LLC | D760435-1g |
2-Bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 98% | 1g |
$755 | 2025-02-19 | |
1PlusChem | 1P003B3P-100mg |
2-Bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 95% | 100mg |
$259.00 | 2024-06-19 | |
A2B Chem LLC | AB53557-100mg |
2-Bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 95% | 100mg |
$226.00 | 2024-04-20 | |
Aaron | AR003BC1-1g |
2-Bromo-4-ethyl-1-methylbenzene |
17070-97-2 | 98% | 1g |
$779.00 | 2025-02-10 |
2-Bromo-4-ethyl-1-methylbenzene 関連文献
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
3. Back matter
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2-Bromo-4-ethyl-1-methylbenzeneに関する追加情報
2-Bromo-4-Ethyl-1-Methylbenzene: A Comprehensive Overview
2-Bromo-4-Ethyl-1-Methylbenzene, also known by its CAS number 17070-97-2, is a brominated aromatic compound with significant applications in organic synthesis and materials science. This compound, characterized by its bromine atom at the ortho position relative to the methyl group, exhibits unique chemical properties that make it valuable in various industrial and research contexts. Recent advancements in synthetic methodologies and material characterization techniques have further highlighted its potential in specialized applications.
The structure of 2-Bromo-4-Ethyl-1-Methylbenzene consists of a benzene ring with substituents at positions 1, 2, and 4. The methyl group at position 1, the bromine atom at position 2, and the ethyl group at position 4 create a specific electronic environment that influences its reactivity. This arrangement makes it an ideal precursor for synthesizing more complex aromatic compounds, particularly those requiring directed metallation or coupling reactions. Recent studies have demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where the bromine atom serves as a leaving group to facilitate bond formation with other aryl or alkenyl halides.
In terms of physical properties, 2-Bromo-4-Ethyl-1-Methylbenzene is typically a yellowish crystalline solid with a melting point of approximately 55°C. Its boiling point is around 185°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, chloroform, and diethyl ether. These properties make it suitable for use in various organic synthesis protocols where controlled solubility and reactivity are critical.
The synthesis of 2-Bromo-4-Ethyl-1-Methylbenzene can be achieved through several routes. One common method involves the electrophilic substitution of toluene derivatives with bromine under specific conditions. Recent research has explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction time but also minimizes the formation of byproducts, making it more environmentally friendly and cost-effective.
In terms of applications, 2-Bromo-4-Ethyl-1-Methylbenzene finds extensive use in the pharmaceutical industry as an intermediate in drug discovery programs. Its ability to undergo various coupling reactions makes it a valuable building block for constructing complex molecular frameworks. Additionally, it is employed in the synthesis of agrochemicals and advanced materials such as polyaromatic hydrocarbons (PAHs) used in electronic devices.
Recent studies have also explored the use of 2-Bromo-4-Ethyl-1-Methylbenzene in click chemistry reactions, where it serves as a versatile precursor for forming stable covalent bonds under mild conditions. This has opened new avenues for its application in bioconjugation and drug delivery systems. Furthermore, its role in the synthesis of functional polymers has been investigated, with promising results in developing materials with tailored electronic and mechanical properties.
The environmental impact of 2-Bromo-4-Ethyl-1-Methylbenzene has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. These findings have led to the development of greener synthetic methods and waste management strategies to minimize its ecological footprint.
In conclusion, 2-Bromo-4-Ethyl-1-Methylbenzene, with its unique structural features and versatile reactivity, continues to be a focal point in organic chemistry research. Its applications span across multiple industries, driven by ongoing advancements in synthetic techniques and material science. As researchers continue to explore its potential, this compound is expected to play an even more significant role in shaping future innovations.
17070-97-2 (2-Bromo-4-ethyl-1-methylbenzene) Related Products
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)
- 1360940-49-3(6-Methoxy-1H-benzimidazole-4-carboxylic acid)
- 1251626-66-0(1-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide)
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)
- 1518486-61-7(1-(2-Amino-4-chlorophenyl)-2-ethoxy-ethanone)
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 2229339-79-9(2-(2-bromo-3-fluorophenyl)-2-methyloxirane)
- 1805144-95-9(Methyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-carboxylate)




